3-Hydroxy-13-methyltetradecanoic acid
CAS No.: 60834-18-6
Cat. No.: VC1883277
Molecular Formula: C15H30O3
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60834-18-6 |
|---|---|
| Molecular Formula | C15H30O3 |
| Molecular Weight | 258.4 g/mol |
| IUPAC Name | 3-hydroxy-13-methyltetradecanoic acid |
| Standard InChI | InChI=1S/C15H30O3/c1-13(2)10-8-6-4-3-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |
| Standard InChI Key | UZKJQTICSQQZOE-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCC(CC(=O)O)O |
| Canonical SMILES | CC(C)CCCCCCCCCC(CC(=O)O)O |
Introduction
3-Hydroxy-13-methyltetradecanoic acid is a hydroxylated derivative of 13-methyltetradecanoic acid, a saturated branched-chain fatty acid. This compound belongs to the class of hydroxy fatty acids, which are known for their diverse biological activities and roles in various biochemical processes. The presence of a hydroxyl group in its structure adds unique properties compared to its non-hydroxylated counterpart.
Biological Activities
While specific biological activities of 3-hydroxy-13-methyltetradecanoic acid are less documented compared to its parent compound, hydroxy fatty acids are known to play roles in cellular signaling, membrane structure, and as precursors for bioactive molecules. The hydroxyl group can participate in hydrogen bonding, potentially influencing its interactions with biological molecules.
Applications
While direct applications of 3-hydroxy-13-methyltetradecanoic acid are not well-documented, hydroxy fatty acids in general have potential uses in pharmaceuticals, cosmetics, and as bioactive compounds. Their ability to modulate cellular processes makes them interesting candidates for further research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume